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molecular formula C16H15NO2 B031706 4-(Benzyloxy)-5-methoxy-1H-indole CAS No. 2450-25-1

4-(Benzyloxy)-5-methoxy-1H-indole

Cat. No. B031706
M. Wt: 253.29 g/mol
InChI Key: DACHWAOROVRSPE-UHFFFAOYSA-N
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Patent
US05131911

Procedure details

This compound is obtained according to the operating method described in Example 1c, in which the 2-benzyloxy-3-epoxy-6,β-dinitrostyrene is replaced with 2-benzyloxy-3-methoxy-6,β-dinitrostyrene. A white powder (yield=86%, m.p.=83°-84° C.) is obtained.
Name
2-benzyloxy-3-epoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C(OC1C2OC=2C=C([N+]([O-])=O)C=1C=C[N+]([O-])=O)C1C=CC=CC=1.[CH2:24]([O:31][C:32]1[C:42]([O:43][CH3:44])=[CH:41][CH:40]=[C:39]([N+:45]([O-])=O)[C:33]=1[CH:34]=[CH:35][N+]([O-])=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[CH2:24]([O:31][C:32]1[C:42]([O:43][CH3:44])=[CH:41][CH:40]=[C:39]2[C:33]=1[CH:34]=[CH:35][NH:45]2)[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1

Inputs

Step One
Name
2-benzyloxy-3-epoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC2=C1O2)[N+](=O)[O-]
Step Two
Name
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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